(R)-Methyl 2-(morpholin-3-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(3R)-morpholin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCYHGXECUURID-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649687 | |
| Record name | Methyl [(3R)-morpholin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217976-31-2 | |
| Record name | Methyl [(3R)-morpholin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Stereocontrolled Synthesis of R Methyl 2 Morpholin 3 Yl Acetate
Direct Synthetic Approaches to the Chiral Morpholine (B109124) Core and Acetate (B1210297) Moiety.
Direct synthetic methods aim to construct the desired (R)-enantiomer selectively, avoiding the loss of 50% of the material inherent in classical resolution processes. These approaches often rely on the use of chiral starting materials or the application of asymmetric catalysis to induce stereoselectivity.
Condensation Reactions Utilizing Chiral Precursors.
A robust strategy for synthesizing chiral morpholine derivatives involves the use of precursors from the chiral pool, such as amino acids or amino alcohols. This approach transfers the stereochemistry of the starting material to the final product. For the synthesis of 3-substituted morpholine-acetic acid esters, a plausible route commences from a protected chiral amino acid. For instance, a synthesis could start from a protected aspartic acid derivative, such as Z-Asp(OtBu)-OH, where the stereocenter that will become the C3 position of the morpholine ring is already defined. nih.gov
The synthesis typically involves a series of steps to build the morpholine ring. An annulation reaction using an enantiomerically pure vicinal amino alcohol and a suitable electrophile can be employed to construct the heterocyclic core. nih.gov The general sequence involves protection of functional groups, condensation to form the ring, and subsequent deprotection and modification to yield the final methyl acetate derivative. This method ensures that the absolute stereochemistry at the C3 position is controlled from the beginning of the synthetic sequence.
Enantioselective Catalytic Methods for Asymmetric Induction.
Asymmetric catalysis offers a powerful alternative for the synthesis of chiral molecules without relying on stoichiometric amounts of a chiral auxiliary or substrate. For the synthesis of chiral morpholines, asymmetric hydrogenation of a corresponding unsaturated precursor, such as a dihydromorpholine or morpholinone, is a highly effective method. rsc.org
In this approach, a prochiral morpholine precursor is hydrogenated using a chiral catalyst, typically a transition metal complex (e.g., Rhodium or Ruthenium) with a chiral phosphine ligand. The catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer. For example, asymmetric hydrogenation of 2-substituted dihydromorpholines using a bisphosphine-rhodium catalyst has been shown to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.org A similar strategy could be adapted for 3-substituted systems, where the hydrogenation of a suitable unsaturated morpholine precursor would establish the stereocenter at the C3 position, leading to (R)-Methyl 2-(morpholin-3-yl)acetate.
Chiral Resolution Techniques for Enantiomeric Enrichment of this compound.
Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org While this method results in a maximum theoretical yield of 50% for the desired enantiomer without a racemization step, it remains a widely used and practical approach, particularly when an efficient synthesis of the racemate is available.
Enzymatic Kinetic Resolution Strategies.
Enzymatic kinetic resolution (EKR) is a highly effective technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. nih.gov Hydrolases, particularly lipases, are commonly used for this purpose due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents.
Lipases can resolve racemic mixtures of alcohols or esters through enantioselective hydrolysis or transesterification. In the context of resolving racemic methyl 2-(morpholin-3-yl)acetate, two primary EKR strategies can be employed:
Enantioselective Hydrolysis : The racemic ester is treated with a lipase in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be separated from the (S)-acid.
Enantioselective Transesterification : The racemic alcohol precursor of the target compound is reacted with an acyl donor (e.g., vinyl acetate or methyl acetate) in the presence of a lipase in an organic solvent. researchgate.netnih.gov The enzyme selectively acylates one enantiomer, leaving the other unreacted. Alternatively, the racemic ester itself can undergo transesterification with an alcohol, where the lipase selectively catalyzes the reaction of one enantiomer.
Several lipases have proven effective in such resolutions, including Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, Pseudomonas cepacia Lipase (PCL), and Pseudomonas fluorescens Lipase. nih.gov CALB, in particular, is noted for its high selectivity in resolving a wide range of substrates. nih.gov
| Enzyme | Reaction Type | Typical Acyl Donor/Solvent | Selectivity (E-value) |
|---|---|---|---|
| Novozym 435 (Immobilized CALB) | Transesterification | Vinyl Acetate / Toluene | High (>200) |
| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Phosphate Buffer / Toluene | Moderate to High (50-150) |
| Pseudomonas fluorescens Lipase | Hydrolysis | Phosphate Buffer | Good (>100) |
| Candida antarctica Lipase A (CALA) | Transesterification | Acetic Anhydride / 2-MeTHF | Moderate (20-60) |
This table presents illustrative data on the performance of various lipases in kinetic resolutions of chiral esters and alcohols, which are applicable principles for the resolution of methyl 2-(morpholin-3-yl)acetate.
The efficiency and selectivity of an enzymatic kinetic resolution are highly dependent on the reaction conditions. researchgate.net Optimization of these parameters is crucial for achieving high enantiomeric excess (ee) of the product and substrate at approximately 50% conversion, which is the theoretical maximum for a kinetic resolution.
Key parameters for optimization include:
Enzyme Selection : As shown in the table above, the choice of lipase is paramount, as each enzyme exhibits different selectivity and activity towards a given substrate. nih.gov
Solvent : In transesterification reactions, the organic solvent can significantly influence enzyme activity and selectivity. Solvents like toluene, tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE) are commonly used. nih.govresearchgate.net
Acyl Donor : For transesterification, the choice of the acylating agent is important. Irreversible acyl donors like vinyl acetate or isopropenyl acetate are often preferred as they shift the reaction equilibrium towards the product, leading to higher conversions and selectivities. nih.govmdpi.com
Temperature : Reaction temperature affects the rate of reaction and enzyme stability. Optimal temperatures must be determined to balance reaction speed with enzyme longevity and selectivity.
Immobilization : Using an immobilized enzyme, such as Novozym 435, simplifies the separation of the biocatalyst from the reaction mixture and often enhances enzyme stability, allowing for its reuse over multiple cycles. nih.gov
| Parameter | Condition A | Condition B | Condition C | Outcome |
|---|---|---|---|---|
| Solvent | Toluene | Tetrahydrofuran (THF) | Methyl tert-butyl ether (MTBE) | MTBE often provides higher enantioselectivity (E > 100). nih.gov |
| Acyl Donor | Ethyl Acetate | Vinyl Acetate | Isopropenyl Acetate | Vinyl and isopropenyl acetate are often superior due to the irreversible nature of the reaction. nih.govresearchgate.net |
| Temperature | 25°C | 40°C | 50°C | Higher temperatures can increase reaction rate but may decrease enzyme stability and selectivity. An optimum is typically found around 40-50°C. researchgate.net |
This table illustrates the impact of varying reaction conditions on the outcome of a lipase-catalyzed kinetic resolution, based on general findings in the field.
Chromatographic Separation Methods for Enantiomers
One of the most robust and widely used strategies for obtaining enantiomerically pure compounds is the separation of a racemic mixture. csfarmacie.cz Chromatographic techniques are particularly powerful for this purpose, offering both analytical and preparative-scale resolutions. csfarmacie.cznih.gov These methods operate by creating a chiral environment in which the two enantiomers interact differently, allowing for their separation. nih.gov
There are two primary approaches to chromatographic enantioseparation:
Direct Methods: This approach utilizes a chiral stationary phase (CSP) in techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC). csfarmacie.czwikipedia.orgchromatographyonline.com The CSP is a solid support that has a chiral selector chemically bonded to its surface. Enantiomers pass through the column at different rates due to the formation of transient diastereomeric complexes with the CSP, leading to their separation. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are among the most common and versatile for separating a wide range of chiral molecules. csfarmacie.cznih.govwikipedia.org SFC, in particular, is gaining prominence as a "dominant" technique for chiral separations due to its speed, efficiency, and reduced use of toxic solvents. europeanpharmaceuticalreview.comresearchgate.netselvita.com
Indirect Methods: In this technique, the racemic mixture of enantiomers is first reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated using standard, non-chiral (achiral) chromatography. nih.gov After separation, the chiral derivatizing agent is cleaved to yield the pure enantiomers.
Table 1: Overview of Chromatographic Enantioseparation Techniques
| Technique | Principle | Common Chiral Selectors/Phases | Key Advantages |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a Chiral Stationary Phase (CSP). csfarmacie.cz | Polysaccharide derivatives (Cellulose, Amylose), Pirkle-type phases, Cyclodextrins, Crown ethers. wikipedia.orgmdpi.com | Widely applicable, robust, available for both analytical and preparative scales. nih.gov |
| Gas Chromatography (GC) | Separation in the gas phase using a column coated with a chiral selector. | Cyclodextrin derivatives (e.g., Chirasil-β-Dex). researchgate.net | High resolution for volatile and thermally stable compounds. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase with a CSP. chromatographyonline.com | Same as HPLC (Polysaccharide, etc.). europeanpharmaceuticalreview.com | 3-5 times faster than HPLC, lower pressure, "green" chemistry due to reduced solvent use. researchgate.netselvita.com |
| Indirect Separation (via Derivatization) | Chemical conversion of enantiomers into diastereomers, which are then separated on an achiral column. nih.gov | Various chiral reagents that react with the target functional group. | Allows use of standard achiral chromatography; no need for specialized chiral columns. |
Asymmetric Synthesis Approaches for the Formation of the (R)-Configuration of Methyl 2-(morpholin-3-yl)acetate
Asymmetric synthesis provides a more direct and often more efficient route to enantiomerically pure compounds by creating the desired stereocenter with a specific configuration. These methods avoid the 50% theoretical yield limit of classical resolution of racemates. For this compound, approaches focus on constructing the morpholine ring or introducing the acetate side chain in a stereocontrolled manner.
Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. This is often achieved by using a substrate that already contains a stereocenter, which then directs the stereochemistry of the newly formed stereocenter.
A common strategy for synthesizing substituted morpholines involves the cyclization of enantiomerically pure amino alcohol precursors. nih.govbanglajol.info For instance, a palladium-catalyzed carboamination reaction can be used to construct cis-3,5-disubstituted morpholines from optically pure N-Boc amino alcohols. nih.gov The reaction proceeds through a syn-aminopalladation of an O-allyl ethanolamine derivative, where the existing stereocenter on the amino alcohol backbone dictates the stereochemical outcome of the ring closure, yielding the morpholine product as a single stereoisomer. nih.gov Another approach involves the electrophile-induced cyclization of N-allyl-β-aminoalcohols, where bromine can be used to initiate ring closure, affording chiral morpholines with high diastereoselectivity. banglajol.info
Table 2: Examples of Diastereoselective Reactions in Morpholine Synthesis
| Reaction Type | Precursor | Key Reagents | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Pd-catalyzed Carboamination | O-allyl ethanolamine derivative | Pd(dba)2, (o-tol)3P, K2CO3 | Single stereoisomer reported | nih.gov |
| Bromine-induced Cyclization | N-allyl-β-aminoalcohol | Br2 in CH2Cl2 | >99:1 (100% d.e.) initially | banglajol.info |
| Photocatalytic Annulation | Readily available starting materials | Visible-light photocatalyst, Lewis acid, Brønsted acid | High stereoselectivity reported | acs.org |
| Cascade Reaction | Tryptamine-derived isocyanide and ynone | Transition metal-free | Excellent diastereoselectivity | rsc.org |
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is typically recovered for reuse after it has served its purpose. wikipedia.org This strategy is highly effective for creating specific stereocenters.
In the context of synthesizing morpholine derivatives, chiral auxiliaries such as pseudoephedrine can be employed. researchgate.netnih.gov For example, a practical synthesis of chiral 1,2-amino alcohols, which are key precursors for morpholines, can be achieved using arylglyoxals and a pseudoephedrine auxiliary. nih.gov The reaction, catalyzed by a Brønsted acid, provides morpholinone products in high yields and with high diastereoselectivity. nih.gov The chiral auxiliary guides the addition to the carbonyl group, and subsequent cleavage of the auxiliary and reduction of the morpholinone would yield the desired 3-substituted morpholine. Oxazolidinones, popularized by David A. Evans, are another class of powerful chiral auxiliaries used in asymmetric aldol and alkylation reactions that can set stereocenters which are later incorporated into heterocyclic structures. wikipedia.org
Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis
| Auxiliary | Class | Typical Application |
|---|---|---|
| (R,R)- and (S,S)-Pseudoephedrine | Amino alcohol | Asymmetric alkylation of enolates. wikipedia.orgresearchgate.net |
| Evans' Auxiliaries | Oxazolidinone | Diastereoselective aldol reactions, alkylations, and acylations. wikipedia.org |
| Camphorsultam (Oppolzer's sultam) | Sultam | Controls stereochemistry in a wide range of reactions including Diels-Alder and alkylations. wikipedia.org |
| SAMP/RAMP | Hydrazine | Asymmetric α-alkylation of aldehydes and ketones. wikipedia.org |
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations in a synthetic route. A powerful chemoenzymatic strategy is Dynamic Kinetic Resolution (DKR), which combines an enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.govnih.gov This allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product.
For the synthesis of chiral amines or alcohols, which are precursors to this compound, DKR is highly effective. The process typically involves a lipase, such as Candida antarctica lipase B (CALB), for the stereoselective acylation of one enantiomer in a racemic mixture of an amino alcohol. nih.govnih.gov Simultaneously, a metal catalyst (often ruthenium-based) is used to racemize the unreacted enantiomer. nih.govresearchgate.net This continuous racemization ensures that the substrate for the enzyme is constantly replenished, driving the reaction to produce a single enantiomer of the acylated product in high yield and excellent enantiomeric excess (>99% ee). nih.gov The resulting enantiopure intermediate can then be carried forward to construct the morpholine ring.
Table 4: Key Components of Chemoenzymatic Dynamic Kinetic Resolution (DKR)
| Component | Example | Function in DKR | Reference |
|---|---|---|---|
| Enzyme | Candida antarctica Lipase B (CALB) | Performs the stereoselective kinetic resolution (e.g., acylation). | nih.gov |
| Racemization Catalyst | Ruthenium-based complexes (e.g., Shvo catalyst) | In-situ racemization of the slower-reacting enantiomer. | nih.govresearchgate.net |
| Acyl Donor | Isopropyl acetate, Dibenzyl carbonate | Provides the acyl group for the enzymatic transesterification. | nih.gov |
| Substrate | Racemic primary/secondary alcohols, amines. | The starting racemic mixture to be resolved. | nih.govresearchgate.net |
Reaction Chemistry and Chemical Transformations of R Methyl 2 Morpholin 3 Yl Acetate
Reactivity of the Ester Functional Group in (R)-Methyl 2-(morpholin-3-yl)acetate
The methyl ester group is a versatile handle for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, amides, and alcohols. These transformations are fundamental for creating derivatives with altered physicochemical properties or for linking the morpholine (B109124) scaffold to other molecular fragments.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (R)-2-(morpholin-3-yl)acetic acid, under either acidic or basic conditions. This reaction is often a key step in the synthesis of pharmaceutical ingredients, as the resulting carboxylic acid can serve as a precursor for amide bond formation or other derivatizations. acs.org
Transesterification: This process involves converting the methyl ester into a different ester, for example, an ethyl or benzyl (B1604629) ester. Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by another alcohol. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates a methoxide (B1231860) ion. masterorganicchemistry.com Using the desired alcohol as the solvent can drive the reaction to completion.
Reduction: The ester group can be reduced to a primary alcohol, (R)-2-(morpholin-3-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation. In the synthesis of intermediates for β-secretase (BACE-1) inhibitors, similar ester reductions have been accomplished using lithium borohydride. acs.org
Aminolysis/Amidation: The ester can react with amines to form amides. This reaction, known as aminolysis, involves the nucleophilic attack of an amine on the ester carbonyl group. For instance, reaction with morpholine (morpholinolysis) would yield an amide derivative. researchgate.net This transformation is crucial for building more complex molecules and is frequently employed in the synthesis of bioactive compounds.
Table 1: Key Reactions of the Ester Functional Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | Ester (with R' group) |
| Reduction | LiAlH₄ or LiBH₄ | Primary Alcohol |
| Aminolysis | R'R''NH | Amide |
Transformations Involving the Morpholine Heterocycle
The morpholine ring, with its secondary amine and ether functionalities, offers additional sites for chemical reactions, enabling modifications that can significantly influence the molecule's properties.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the morpholine ring is a nucleophilic center and readily undergoes alkylation and acylation reactions.
N-Alkylation: This involves the introduction of an alkyl group onto the morpholine nitrogen. It can be achieved using various alkylating agents, such as alkyl halides. juniperpublishers.com The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. jocpr.com Catalytic methods for the N-alkylation of morpholine with alcohols have also been developed, often using metal catalysts in the gas-solid phase. researchgate.net The Mitsunobu reaction provides another route for N-alkylation under mild conditions. researchgate.net
N-Acylation: The morpholine nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides to form an amide linkage. For example, reacting morpholine with chloroacetyl chloride in the presence of a base yields 4-(2-chloroacetyl)morpholine. jocpr.com This reaction introduces an acyl group onto the nitrogen, a common strategy in drug design to modulate biological activity and pharmacokinetic profiles. nih.gov
Table 2: N-Alkylation and N-Acylation Reactions of the Morpholine Ring
| Reaction Type | Typical Reagents | Bond Formed |
|---|---|---|
| N-Alkylation | Alkyl halides, Alcohols with catalyst | C-N |
| N-Acylation | Acyl chlorides, Acid anhydrides | O=C-N (Amide) |
Ring-Opening and Ring-Modification Reactions
While the morpholine ring is generally stable, it can be synthesized through processes that involve ring-opening of precursor molecules followed by cyclization. These synthetic strategies highlight the potential pathways for ring modification. For instance, substituted morpholines can be synthesized via the ring-opening of activated aziridines or azetidines with haloalcohols, followed by base-mediated intramolecular ring closure. nih.gov Similarly, the ring-opening of a 2-tosyl-1,2-oxazetidine by an α-formyl carboxylate can initiate a cascade that results in the formation of a substituted morpholine ring. acs.org These methods provide access to a variety of substituted morpholines, which are valuable in medicinal chemistry. acs.org
Application of Aza-Michael Additions to Morpholine Derivatives
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction used in the synthesis of various nitrogen-containing heterocycles, including morpholines. researchgate.netresearchgate.net This reaction can be a key step in building the morpholine scaffold. For example, an intramolecular aza-Michael reaction can be used to form the morpholine ring, a strategy that has been explored using Brønsted acid catalysis. researchgate.net This cascade reaction often involves the addition of a primary or secondary amine to an unsaturated system, which then undergoes cyclization to form the stable heterocyclic ring. nih.gov
Stereoselective Chemical Reactions and Derivatizations of this compound
The (R)-configuration at the C3 position is a critical feature of the molecule, as the stereochemistry of a drug candidate can be crucial for its biological activity. acs.org Therefore, synthetic transformations must be designed to control the stereochemical outcome.
Formation of Substituted Morpholinones and Related Lactams
The synthesis of substituted morpholinones from this compound can be achieved through a two-step process involving N-acylation followed by intramolecular cyclization. This lactamization reaction results in the formation of a six-membered morpholinone ring, which is a common scaffold in various biologically active molecules.
The initial step is the acylation of the secondary amine of the morpholine ring. This is typically carried out by reacting this compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base to neutralize the generated acid. The subsequent intramolecular cyclization is induced by a base, which promotes the nucleophilic attack of the newly introduced amide nitrogen onto the ester carbonyl carbon, leading to the formation of the lactam ring and the elimination of methanol.
A variety of substituents can be introduced at the 4-position of the resulting morpholinone, depending on the acylating agent used. This allows for the generation of a library of diverse structures for further investigation.
Table 1: Examples of N-Acylating Agents for the Synthesis of 4-Substituted Morpholinones
| Acylating Agent | Resulting 4-Substituent | Plausible Base |
| Acetyl chloride | Acetyl | Triethylamine |
| Benzoyl chloride | Benzoyl | Pyridine |
| Boc-glycine | Boc-aminomethyl | DIEA |
| Phenylacetyl chloride | Phenylacetyl | N-Methylmorpholine |
This synthetic approach provides a versatile method for accessing a range of 4-substituted (R)-morpholin-3-ones, which can serve as key intermediates in the synthesis of more complex molecules.
Peptide Bond Formations in Morpholinone Systems
Building upon the formation of the morpholinone scaffold, peptide bond formations can be explored to create novel peptidomimetics. These structures are designed to mimic the conformation of natural peptides, often with improved stability and bioavailability.
Starting from a 4-substituted morpholinone derived from this compound, where the substituent contains a carboxylic acid or an amino group, standard peptide coupling methods can be employed. For instance, if the 4-substituent is an amino acid derivative, the carboxylic acid of a second amino acid can be coupled to the free amine on the morpholinone scaffold.
Common peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in combination with additives like HOBt or HOAt, or phosphonium (B103445) and uronium salts (e.g., BOP, HBTU, HATU), can be utilized to facilitate the amide bond formation. The choice of coupling reagent and conditions is critical to ensure high yields and minimize racemization, especially when dealing with chiral amino acids.
This strategy allows for the construction of di-, tri-, or even larger peptide chains attached to the morpholinone core, leading to a diverse array of constrained peptide analogues.
Table 2: Plausible Peptide Coupling Reactions in Morpholinone Systems
| Morpholinone Reactant | Coupling Partner | Coupling Reagent | Resulting Structure |
| (R)-4-(2-aminoacetyl)morpholin-3-one | Boc-L-Alanine | HATU, DIEA | Dipeptide-morpholinone conjugate |
| (R)-4-(carboxymethyl)morpholin-3-one | H-Gly-OMe | EDC, HOBt | Ester-linked dipeptide mimic |
| (R)-4-(2-aminoethyl)morpholin-3-one | Z-L-Phenylalanine | BOP, DIEA | Phenylalanine-containing morpholinone |
The development of such peptide-morpholinone hybrids is a promising area of research for creating novel therapeutic agents with tailored biological activities.
Role of R Methyl 2 Morpholin 3 Yl Acetate As a Chiral Building Block in Advanced Organic Synthesis
Application in the Synthesis of Complex Organic Architectures
The structural framework of (R)-Methyl 2-(morpholin-3-yl)acetate, featuring a stereochemically defined center and multiple functional groups, makes it an attractive precursor for the assembly of complex organic architectures. The secondary amine within the morpholine (B109124) ring offers a nucleophilic site for further functionalization, while the ester moiety can be readily transformed into a variety of other functional groups. Although specific examples of its direct application in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential is evident.
The strategic placement of the chiral center adjacent to the ring nitrogen allows for stereocontrolled introductions of substituents, a critical aspect in the synthesis of architecturally complex molecules where precise three-dimensional arrangement of atoms is paramount. The morpholine unit itself can be a core component of the target molecule or can act as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions, after which it can be cleaved or modified. The principles of asymmetric synthesis underscore the potential of this building block in constructing elaborate molecular frameworks with high enantiomeric purity. bldpharm.combldpharm.com
Utilization in the Construction of Stereodefined Pharmaceutical Intermediates
The morpholine ring is a recognized privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. lookchem.com The incorporation of a chiral center, as seen in this compound, is a common strategy to enhance potency and selectivity, and to optimize pharmacokinetic properties. This building block is commercially available and is utilized in the pharmaceutical industry for the synthesis of chiral intermediates. lookchem.comguidechem.comguidechem.com
While specific drug synthesis pathways detailing the use of this compound are often proprietary, its role can be inferred from the structures of known bioactive molecules. The compound serves as a precursor to substituted morpholines where the stereochemistry at the 3-position is crucial for biological activity. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments, or it can be reduced to an alcohol, providing another point for molecular elaboration. The table below illustrates the properties of this valuable intermediate.
| Property | Value |
| IUPAC Name | methyl (3R)-morpholin-3-ylacetate |
| CAS Number | 1217976-31-2 |
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| Chirality | (R)-configuration |
| Appearance | Colorless liquid or white to off-white solid |
This data is compiled from multiple sources. bldpharm.comguidechem.comsigmaaldrich.com
Contribution to the Development of Peptidomimetics and Bioisosteres
Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved stability and oral bioavailability. The morpholine scaffold is an effective tool in the design of peptidomimetics, where it can replace or constrain the peptide backbone. This compound provides a chiral scaffold to which amino acid side chains or other pharmacophoric elements can be attached.
The defined stereochemistry of this building block is critical in mimicking the spatial arrangement of natural amino acids. The secondary amine of the morpholine can be acylated to introduce peptide-like side chains, and the acetate (B1210297) group can be modified to extend the structure or to introduce other functional groups that can interact with biological targets. The use of such constrained, chiral scaffolds can lead to peptidomimetics with enhanced receptor affinity and selectivity. While the direct use of this compound in widely published peptidomimetic studies is not prominent, the principles of peptidomimetic design strongly support its potential in this area. nih.govnih.gov
Precursor for Advanced Heterocyclic Scaffolds
The reactivity of this compound lends itself to the synthesis of more complex, fused heterocyclic systems. The nitrogen and oxygen atoms of the morpholine ring, along with the exocyclic ester group, provide multiple reaction sites for intramolecular cyclization reactions. These reactions can lead to the formation of bicyclic or polycyclic scaffolds with defined stereochemistry.
For instance, the amine can be functionalized with a group that subsequently reacts with the ester or a derivative thereof to form a new ring fused to the morpholine core. Such advanced heterocyclic scaffolds are of great interest in drug discovery due to their rigid three-dimensional structures, which can lead to high-affinity interactions with biological targets. The development of novel synthetic methodologies to access such fused systems from readily available chiral building blocks like this compound is an active area of research in synthetic organic chemistry. polimi.it
Advanced Spectroscopic and Structural Characterization Techniques for R Methyl 2 Morpholin 3 Yl Acetate and Its Derivatives
X-ray Crystallography for Solid-State Structural and Conformational Analysis
While the specific crystal structure for (R)-Methyl 2-(morpholin-3-yl)acetate is not widely reported in the reviewed literature, analysis of similar structures provides valuable insights. For instance, the crystal structure of other methyl acetate (B1210297) derivatives reveals detailed information about the planarity of the ester group and its orientation relative to the ring system. nih.govnih.gov In a hypothetical crystal structure of this compound, analysis would focus on:
Conformation of the Morpholine (B109124) Ring: Determining if the ring exists in a standard chair, boat, or twist-boat conformation. The chair form is generally most stable.
Substituent Orientation: Establishing whether the acetate side chain at the C3 position is in an axial or equatorial position. This is critical for its steric and electronic properties.
Intermolecular Interactions: Identifying hydrogen bonds or other non-covalent interactions that stabilize the crystal lattice. nih.gov For example, the nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors.
The data obtained from such an analysis are fundamental for computational modeling and for understanding structure-activity relationships. acs.org
Table 1: Representative Crystallographic Data for a Hypothetical Monoclinic Polymorph of a Morpholine Derivative
| Parameter | Value |
|---|---|
| Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~ 9.0 |
| b (Å) | ~ 12.8 |
| c (Å) | ~ 10.3 |
| β (°) | ~ 107.0 |
| Volume (ų) | ~ 1130 |
| Z (molecules/unit cell) | 4 |
Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical spectroscopy encompasses a group of techniques that utilize polarized light to investigate chiral molecules. mdpi.com These methods are indispensable for determining the enantiomeric excess (ee), which measures the purity of one enantiomer in a mixture, and for assigning the absolute configuration (R or S) of a chiral center. nih.gov The development of reliable chiroptical methods is a critical component of analytical support in chemical process development for chiral drug molecules. nih.gov
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the molecule. The specific rotation, [α], is a standardized value calculated from the observed rotation, concentration, and path length.
For a given enantiomer, the specific rotation is a constant physical property. A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the equal and opposite rotations of each enantiomer cancel each other out. sigmaaldrich.com Therefore, by measuring the observed rotation of a sample of this compound, one can determine its optical purity or enantiomeric excess by comparing it to the known specific rotation of the pure (R)-enantiomer.
The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = ( [α]observed / [α]pure enantiomer ) x 100
While the specific rotation value for this compound is not specified in the reviewed literature, this technique remains a fundamental and rapid method for assessing enantiomeric purity in a quality control setting.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used separation technique for the accurate determination of enantiomeric purity. nih.gov The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation on a chromatogram. bgb-analytik.com
The development of a chiral HPLC method for this compound would involve screening various CSPs. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds. bgb-analytik.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. nih.gov
Once the enantiomers are separated, the enantiomeric excess is calculated from the peak areas in the chromatogram:
% ee = ( [AreaR - AreaS] / [AreaR + AreaS] ) x 100
This method offers high sensitivity and accuracy, allowing for the detection and quantification of even small amounts of the undesired enantiomer. nih.govresearchgate.net
Table 2: Illustrative Chiral HPLC Method Parameters and Results
| Parameter | Description |
|---|---|
| Column | Chiralpak® AD-H (amylose-based CSP) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Calculated % ee | > 99% |
Note: This table represents a typical, scientifically plausible method for the enantiomeric separation of a chiral amine derivative. nih.govresearchgate.net
Conclusion and Future Perspectives in the Research of R Methyl 2 Morpholin 3 Yl Acetate
Summary of Key Academic Research Findings
Research on (R)-Methyl 2-(morpholin-3-yl)acetate and related C-substituted morpholines has primarily focused on their synthesis and utility as scaffolds in medicinal chemistry. nih.gov The morpholine (B109124) ring is a privileged structure in drug design due to its favorable physicochemical properties, such as reduced basicity compared to piperidine, which often leads to improved metabolic stability and pharmacokinetic profiles. lifechemicals.comnih.gov
Key findings include:
Synthetic Utility : this compound serves as a crucial intermediate in the synthesis of more complex molecules. The ester and the secondary amine functionalities allow for a variety of chemical transformations.
Medicinal Chemistry Relevance : The morpholine moiety is present in numerous approved drugs, including those targeting the central nervous system (CNS). acs.orgacs.org Its ability to modulate pharmacokinetic and pharmacodynamic properties makes it an attractive component in drug design. nih.govacs.org
Stereochemistry : The defined (R)-stereochemistry at the C3 position is critical, as biological targets are chiral, and specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or cause adverse effects. nih.gov The stereoselective synthesis of such 3-substituted morpholines is an active area of research. nih.govorganic-chemistry.org
Identification of Promising Avenues for Further Synthetic Development
While methods for synthesizing substituted morpholines exist, there is always a need for more efficient, scalable, and stereoselective routes. nih.govorganic-chemistry.org Future synthetic efforts could focus on:
Asymmetric Synthesis : Developing novel catalytic asymmetric methods to directly synthesize this compound and its analogs would be highly valuable. nih.govresearchgate.net This could involve strategies like asymmetric transfer hydrogenation or rhodium-catalyzed intramolecular cyclization of functionalized allenols. organic-chemistry.orgrsc.org
Multi-component Reactions : The development of three-component reactions, for instance using amino alcohols, aldehydes, and diazomalonates catalyzed by copper, could provide rapid access to highly substituted morpholines. bohrium.com
Flow Chemistry : For industrial-scale production, adapting existing synthetic routes to continuous flow processes could offer better control over reaction parameters, leading to higher yields and purity.
Novel Starting Materials : Exploration of alternative starting materials, such as α-formyl carboxylates, could lead to divergent synthetic pathways for creating a wider variety of substituted morpholines. acs.org
A comparison of some modern synthetic strategies for substituted morpholines is presented below:
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | One-pot reaction from aminoalkyne substrates. | High enantioselectivity, good functional group tolerance. | organic-chemistry.org |
| Palladium-Catalyzed Carboamination | Forms cis-3,5-disubstituted morpholines from O-allyl ethanolamines. | Provides access to enantiopure products that are otherwise difficult to synthesize. | nih.gov |
| Rhodium-Catalyzed Intramolecular Cyclization | Uses nitrogen-tethered allenols to create highly substituted morpholines. | Atom-economic, high diastereoselectivity and enantioselectivity. | rsc.org |
| Copper-Catalyzed Three-Component Reaction | Combines amino alcohols, aldehydes, and diazomalonates. | Rapid assembly of complex and diverse morpholine structures. | bohrium.com |
Opportunities for Advanced Mechanistic and Stereochemical Studies
A deeper understanding of the structure and reactivity of this compound can unlock new applications.
Conformational Analysis : Detailed studies, using techniques like proton magnetic resonance spectroscopy, can elucidate the preferred conformation of the morpholine ring in solution. rsc.org Understanding the conformational dynamics is crucial as it influences how the molecule interacts with biological targets.
Reaction Mechanism Studies : Investigating the mechanisms of reactions involving the morpholine ring and the acetate (B1210297) side chain can lead to the development of more efficient synthetic protocols. For example, studying the role of ligands in controlling selectivity in metal-catalyzed reactions could lead to improved synthetic outcomes. acs.org
Stereochemical Editing : Exploring light-mediated processes for stereochemical editing could provide methods to epimerize less stable stereoisomers of morpholine derivatives into their more stable counterparts, which is often a challenge in synthetic chemistry. bohrium.com
Potential for Novel Applications in Chemical Research and Design
The unique properties of this compound position it for use in several emerging areas of chemical research.
Fragment-Based Drug Discovery (FBDD) : As a chiral building block, this compound can be used as a fragment in FBDD campaigns to identify novel lead compounds for various therapeutic targets.
Development of CNS-Active Agents : Given the prevalence of the morpholine scaffold in CNS drugs, this compound is a prime candidate for the synthesis of new agents targeting neurological disorders. acs.orgacs.org
Pro-drug Design : The methyl ester functionality can be utilized in pro-drug strategies, where the ester is hydrolyzed in vivo to release an active carboxylic acid derivative.
Asymmetric Catalysis : The chiral morpholine backbone could be incorporated into new ligands for asymmetric metal catalysis, potentially leading to novel catalysts with unique reactivity and selectivity.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare (R)-methyl 2-(morpholin-3-yl)acetate, and how is stereochemical integrity ensured?
- Methodology : The compound is synthesized via reductive amination of ethyl 2-(morpholin-3-yl)acetate with aldehydes/ketones, followed by ester hydrolysis and amide coupling. Stereochemical control is achieved using enantiomerically pure starting materials or chiral catalysts. For example, the morpholine core is alkylated with tert-butyl bromoacetate, followed by lactonization and benzyl removal to yield intermediates . Chiral HPLC or polarimetry confirms enantiomeric purity .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX is used for refinement. Anisotropic displacement parameters and hydrogen bonding networks are analyzed to confirm stereochemistry. ORTEP diagrams visualize electron density maps .
Q. What analytical techniques are recommended for purity assessment and functional group identification?
- Methodology :
- HPLC-MS : Quantifies purity and detects impurities (e.g., enantiomeric excess).
- NMR : ¹H/¹³C spectra confirm morpholine ring protons (δ 2.5–3.5 ppm) and acetate methyl groups (δ 3.6–3.8 ppm).
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (morpholine C-O-C) .
Advanced Research Questions
Q. How can plasma stability of this compound be optimized for in vivo applications?
- Methodology : Structural modifications (e.g., replacing the ester with a stable amide or introducing electron-withdrawing groups) reduce hydrolysis. Plasma stability assays in mouse/human plasma (37°C, pH 7.4) measure half-life (t1/2). For example, lactone-to-morpholine substitutions improve t1/2 from 22 min to >2 hrs .
| Modification | Plasma t1/2 (Mouse) | Plasma t1/2 (Human) |
|---|---|---|
| Lactone core | 32 min | 22 min |
| Morpholine derivative | >120 min | >180 min |
Q. What strategies resolve contradictions in biological activity data between enantiomers?
- Methodology : Enantioselective assays (e.g., fungal MIC/MFC tests) differentiate (R)- and (S)-forms. For example, (R)-enantiomers may show 2-log reductions in C. albicans inoculum size, while (S)-forms are inactive. Dose-response curves and molecular docking explain stereospecific target interactions .
Q. How is in vitro antifungal activity translated to in vivo efficacy in murine models?
- Methodology :
- Step 1 : In vitro screening against C. albicans (MIC ≤12.5 µg/mL) and A. fumigatus.
- Step 2 : Pharmacokinetic studies (oral bioavailability, tissue distribution).
- Step 3 : In vivo candidiasis models: Mice are infected with 1×10<sup>5</sup> CFU, treated with 50 mg/kg BID, and kidney fungal burden is quantified after 7 days .
Q. What computational methods predict the compound’s physicochemical properties and drug-likeness?
- Methodology :
- LogP/LogD : Calculated via Molinspiration or ACD/Labs (target: 0.9–1.9).
- Polar surface area (PSA) : ≤90 Ų (rule-of-five compliance).
- Molecular dynamics (MD) : Simulates binding to fungal cytochrome P450 targets .
Data Contradiction Analysis
Q. How to address discrepancies in enantiomeric purity reported by different labs?
- Methodology : Cross-validate using orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
